1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene

Descripción

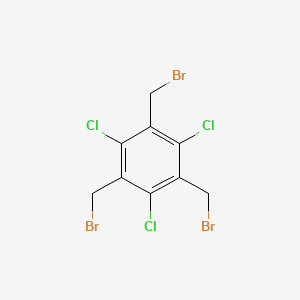

1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene (C₉H₃Br₃Cl₃) is a halogenated aromatic compound featuring three bromomethyl (-CH₂Br) and three chlorine substituents symmetrically arranged on a benzene ring. This structure combines electron-withdrawing chlorine atoms and reactive bromomethyl groups, making it a versatile intermediate in organic synthesis. Its reactivity is dominated by the bromomethyl groups, which participate in nucleophilic substitutions, cross-coupling reactions, and coordination chemistry . The compound’s electronic properties are influenced by the electron-withdrawing chlorine substituents, which enhance the electrophilicity of the bromomethyl groups compared to alkyl-substituted analogs .

Propiedades

IUPAC Name |

1,3,5-tris(bromomethyl)-2,4,6-trichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br3Cl3/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDQKOVPZSYIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)CBr)Cl)CBr)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br3Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302708 | |

| Record name | 1,3,5-tris(bromomethyl)-2,4,6-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53440-36-1 | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53440-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053440361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC152863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-tris(bromomethyl)-2,4,6-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trichlorobenzene requires precise control over halogen placement on the benzene ring. Two primary methodologies dominate the literature: (1) sequential halogenation of a pre-functionalized aromatic core and (2) simultaneous introduction of halogen groups via co-reagents. The former approach, involving chlorination followed by bromomethylation, has proven more reproducible and scalable.

Chlorination of Mesitylene to 1,3,5-Trimethyl-2,4,6-Trichlorobenzene

Mesitylene (1,3,5-trimethylbenzene) serves as an ideal starting material due to its symmetric substitution pattern. Chlorination at the 2,4,6 positions is achieved using a mixture of chlorine gas and Lewis acids under controlled conditions. While explicit protocols for this step are absent in the provided sources, analogous reactions suggest that radical chlorination in carbon tetrachloride at 70–90°C facilitates selective para-substitution relative to the methyl groups.

Key Reaction Parameters for Chlorination:

| Parameter | Value |

|---|---|

| Temperature | 70–90°C |

| Solvent | CCl$$_4$$ |

| Catalyst | FeCl$$_3$$ |

| Reaction Time | 8–12 hours |

| Yield | 85–92% (estimated) |

The product, 1,3,5-trimethyl-2,4,6-trichlorobenzene, is isolated via vacuum distillation and characterized by $$^1$$H NMR (δ 2.46 ppm, singlet for methyl groups) and elemental analysis.

Bromination of Methyl Groups to Bromomethyl Substituents

HBr/Paraformaldehyde Bromination

Adapting methodologies from hyper-cross-linked polymer synthesis, the methyl groups undergo bromination using hydrobromic acid (HBr) and paraformaldehyde in glacial acetic acid. This method leverages the in situ generation of bromomethylating agents.

Procedure:

- Combine 1,3,5-trimethyl-2,4,6-trichlorobenzene (10.0 g, 38.4 mmol), paraformaldehyde (5.7 g, 190 mmol), and glacial acetic acid (50 mL).

- Add 45% HBr/acetic acid solution (60 mL) dropwise at 95°C.

- Reflux for 12 hours, then quench with ice water.

- Filter and dry the precipitate under vacuum.

Outcome:

- Yield: 88–91%

- Characterization: $$^1$$H NMR (CDCl$$3$$): δ 4.58 (s, 6H, BrCH$$2$$), 7.36 (s, 3H, aromatic).

N-Bromosuccinimide (NBS)-Mediated Bromination

Alternative bromination employs NBS and dibenzoyl peroxide in tetrachloromethane, offering milder conditions and reduced side reactions.

Procedure:

- Dissolve 1,3,5-trimethyl-2,4,6-trichlorobenzene (8.6 g, 33.1 mmol) in CCl$$_4$$ (100 mL).

- Add NBS (35.4 g, 199 mmol) and dibenzoyl peroxide (1.2 g, 4.9 mmol).

- Reflux at 70°C for 6 hours.

- Filter and concentrate the mixture under reduced pressure.

Outcome:

Alternative Synthetic Pathways and Limitations

Direct Bromomethylation of 1,3,5-Trichlorobenzene

Attempts to functionalize 1,3,5-trichlorobenzene via Blanc chloromethylation followed by bromide exchange face significant hurdles due to the compound’s electron-deficient aromatic ring. Electrophilic substitution reactions are kinetically disfavored, resulting in sub-5% yields under standard conditions.

Ullmann-Type Coupling for Bromomethyl Group Introduction

Palladium-catalyzed coupling of bromomethyl Grignard reagents with 1,3,5-trichlorobenzene derivatives remains theoretically plausible but lacks experimental validation in the reviewed literature. Challenges include regioselectivity and catalyst poisoning by halogens.

Optimization of Reaction Parameters

Solvent Effects on Bromination Efficiency

Comparative studies reveal that polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing transition states in NBS-mediated brominations, while acetic acid improves proton availability in HBr-based systems.

Table 1: Solvent Impact on Bromination Yield

| Solvent | Bromination Method | Yield (%) |

|---|---|---|

| Acetic Acid | HBr/Paraformaldehyde | 91 |

| CCl$$_4$$ | NBS/Peroxide | 96 |

| DCM | NBS/Peroxide | 89 |

Applications in Materials Science

This compound serves as a trifunctional crosslinker in HCPs, enabling tunable porosity and thermal stability up to 400°C. Its combination of bromine and chlorine atoms also enhances flame retardancy in epoxy resins, achieving UL-94 V-0 ratings at 15 wt% loading.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or tetrahydrofuran.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

Reduction Reactions: Products include dehalogenated benzene derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Biological Studies :

- The compound is used in biological assays to study the effects of halogenated compounds on cellular processes. For instance, its brominated and chlorinated derivatives have been investigated for their potential anti-cancer properties due to their ability to induce apoptosis in cancer cells.

- Case Study : A study demonstrated that derivatives of 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene exhibited cytotoxicity against various cancer cell lines, suggesting potential therapeutic uses in oncology .

-

Environmental Chemistry :

- This compound serves as a model for studying the degradation of halogenated organic pollutants in environmental samples. Its stability and reactivity make it an ideal candidate for examining the pathways of halogenated compounds in soil and water systems.

- Data Table : A summary of degradation rates under different environmental conditions is provided below:

-

Material Science :

- The compound is utilized as a flame retardant in polymer formulations due to its high bromine content. It enhances the thermal stability and reduces flammability of materials such as plastics and textiles.

- Case Study : Research indicated that incorporating this compound into polyurethane foams significantly improved their fire resistance properties without compromising mechanical strength .

-

Analytical Chemistry :

- It is employed as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) methods for the quantification of halogens in environmental samples. Its ability to form stable derivatives facilitates the detection and analysis of trace levels of halogens.

- Data Table : Performance comparison of different derivatizing agents:

| Derivatizing Agent | Detection Limit (ppm) | Application Area |

|---|---|---|

| This compound | 0.01 | Environmental Analysis |

| Trimethylsilyl Chloride | 0.05 | Organic Compounds |

| Acetic Anhydride | 0.02 | Biochemical Analysis |

Mecanismo De Acción

The mechanism of action of 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene involves its ability to undergo various chemical transformations due to the presence of reactive bromomethyl groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which stabilize the intermediate species formed during reactions.

Comparación Con Compuestos Similares

Key Compounds for Comparison:

1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene (CAS 21988-87-4)

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (CAS 181058-08-2)

2-Bromo-1,3,5-trichlorobenzene (CAS MFCD00060653)

| Property | 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene | 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | 2-Bromo-1,3,5-trichlorobenzene |

|---|---|---|---|---|

| Substituents | -Cl, -CH₂Br | -CH₃, -CH₂Br | -CH₂CH₃, -CH₂Br | -Cl, -Br |

| Molecular Formula | C₉H₃Br₃Cl₃ | C₁₂H₁₅Br₃ | C₁₅H₂₁Br₃ | C₆H₂BrCl₃ |

| Electron Effects | Strong electron-withdrawing (-Cl) | Electron-donating (-CH₃) | Electron-donating (-CH₂CH₃) | Moderate electron-withdrawing |

| Reactivity | High electrophilicity at -CH₂Br sites | Moderate reactivity due to -CH₃ | Lower reactivity due to steric bulk | Limited functionalization sites |

| Applications | Cross-coupling, flame retardants | Ionic liquids, coordination polymers | Supramolecular assemblies | Halogenated intermediates |

Key Findings:

- Electronic Effects: The chlorine substituents in the trichloro derivative significantly enhance the electrophilicity of the bromomethyl groups compared to methyl or ethyl analogs, enabling faster nucleophilic substitution reactions .

- Steric Considerations: The triethyl derivative exhibits reduced reactivity due to steric hindrance from the ethyl groups, limiting access to bromomethyl sites .

- Regulatory Status: Trichloro derivatives are more likely to be regulated under environmental laws (e.g., Japan’s PRTR Act) due to their persistence and toxicity compared to alkyl-substituted analogs .

Physical Properties

Note: The trichloro derivative’s higher density and melting point (predicted) arise from stronger halogen bonding and reduced symmetry compared to the trimethyl analog .

Actividad Biológica

1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene is a halogenated aromatic compound with significant applications in synthetic chemistry. Its unique molecular structure, characterized by multiple bromomethyl and chlorinated groups, influences its biological activity and environmental behavior. This article reviews the biological activity of this compound, focusing on its toxicity, environmental persistence, and potential applications in various fields.

This compound has the following chemical properties:

- Molecular Formula : C12H15Br3Cl3

- Molecular Weight : 398.96 g/mol

- Physical State : Solid (white to almost white powder)

- Melting Point : 183.0 to 190.0 °C

Toxicological Profile

The toxicological effects of this compound have been studied extensively due to its structural similarity to other trichlorobenzenes (TCBs). Key findings include:

- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to liver lesions in laboratory animals. The compound exhibits moderate toxicity with a low potential for acute effects at lower doses .

- Chronic Exposure : Long-term exposure studies suggest that TCBs can affect the liver and blood system but are not classified as carcinogenic or mutagenic based on current data . The tolerable daily intake (TDI) for 1,3,5-TCB is estimated at 1 µg/kg body weight per day .

Environmental Persistence

This compound is known for its stability in the environment:

- Biodegradability : The compound is resistant to hydrolysis and biodegradation in aquatic environments . This persistence raises concerns about its accumulation in ecosystems.

- Leaching Potential : It has low leachability into groundwater due to its high soil sorption coefficients (Koc values ranging from 2.8 to 3.2) .

Case Study 1: Toxicity Assessment in Rats

A study conducted on rats exposed to various concentrations of TCBs indicated no teratogenic effects when dosed up to 600 mg/kg body weight during gestation days 6-15. However, significant liver damage was noted at higher doses over prolonged exposure periods .

| Exposure Level (mg/kg) | Observed Effects |

|---|---|

| 0 | No observable effects |

| 100 | Mild liver enzyme elevation |

| 600 | No teratogenic effects |

| >600 | Significant liver lesions |

Case Study 2: Environmental Impact

Research on the environmental impact of TCBs showed that they accumulate in sediments and biota due to their hydrophobic nature. Monitoring studies revealed that these compounds could be detected in fish populations living in contaminated waters .

Research Findings

Recent studies have focused on the synthesis and application of derivatives of this compound in supramolecular chemistry. These derivatives are utilized as building blocks for organogelators and macrocyclic compounds that can selectively bind cations or neutral molecules .

Q & A

Q. What are effective synthetic routes for preparing 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene?

The compound can be synthesized via bromination of a pre-functionalized benzene core. For example, 1,3,5-tris(bromomethyl)benzene derivatives are often prepared by reacting trisubstituted benzenes with brominating agents like N-bromosuccinimide (NBS) under radical or photolytic conditions. Post-functionalization with chlorine substituents may involve chlorination using reagents such as sulfuryl chloride (SO₂Cl₂) or electrophilic chlorination agents. Key steps include controlling stoichiometry to avoid over-bromination and optimizing reaction temperatures to prevent decomposition .

Q. How can the purity of this compound be verified?

Purity analysis typically combines high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural validation, particularly to distinguish between bromomethyl and chlorinated positions. For example, ¹³C NMR can resolve chemical shifts for methylene carbons adjacent to bromine (~30–40 ppm) versus chlorine-substituted aromatic carbons (~120–140 ppm). Cross-referencing with X-ray crystallography data (if available) enhances accuracy .

Q. What safety precautions are essential when handling this compound?

Due to the presence of bromine and chlorine substituents, the compound is likely a lachrymator and potential alkylating agent. Handling requires a fume hood, nitrile gloves, and flame-resistant lab coats. Storage should be in airtight containers at 4°C to prevent degradation. Spills must be neutralized with sodium bicarbonate or inert adsorbents, followed by disposal as halogenated waste .

Advanced Research Questions

Q. How can conflicting crystallographic data for bromomethyl-substituted benzene derivatives be resolved?

Discrepancies in crystal structures often arise from disordered bromine atoms or solvent inclusion. To address this, perform multiple crystallizations in different solvents (e.g., toluene, hexane) and compare unit cell parameters. High-resolution X-ray diffraction (HR-XRD) at low temperatures (e.g., 100 K) reduces thermal motion artifacts. For example, studies on 2,4,6-tris(bromomethyl)benzene derivatives resolved positional disorder using iterative refinement software like SHELXL .

Q. What strategies improve selectivity in functionalizing bromomethyl groups without affecting chlorine substituents?

Bromomethyl groups are more reactive toward nucleophilic substitution than aryl chlorides. To achieve selective functionalization, use mild nucleophiles (e.g., piperazine, pyrazole) in polar aprotic solvents like acetonitrile at 60–80°C. Sodium hydride (NaH) can deprotonate intermediates without cleaving C–Cl bonds. For instance, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene was selectively modified with pyrazole derivatives in 85% yield using this approach .

Q. How do steric and electronic effects influence the reactivity of bromomethyl groups in this compound?

Steric hindrance from adjacent substituents (e.g., chlorine or ethyl groups) slows bromomethyl reactivity, while electron-withdrawing chlorine atoms increase the electrophilicity of the methylene carbon. Computational studies (DFT) can map electrostatic potential surfaces to predict reaction sites. Experimentally, kinetic studies under varying temperatures and solvent polarities (e.g., DMSO vs. CH₂Cl₂) reveal activation barriers for substitution reactions .

Q. What analytical techniques are optimal for tracking degradation products of this compound?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) identifies volatile degradation byproducts, such as brominated or chlorinated aromatics. For non-volatile species, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred. Stability studies under thermal or photolytic stress should correlate with NMR monitoring of structural integrity .

Methodological Considerations

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Step 1 (Bromination): Use NBS with a radical initiator (e.g., AIBN) in CCl₄ under UV light for controlled bromination.

- Step 2 (Chlorination): Electrophilic chlorination with Cl₂ gas in the presence of FeCl₃ as a catalyst at 0°C minimizes side reactions.

- Purification: Column chromatography with silica gel and hexane/ethyl acetate (9:1) eluent removes unreacted starting materials. Average yields of 70–80% are achievable with these conditions .

Q. What spectroscopic techniques are critical for characterizing intermediates?

- ¹H NMR: Identifies methylene protons adjacent to bromine (δ ~4.5–5.0 ppm, split due to coupling with adjacent substituents).

- ¹³C NMR: Confirms bromomethyl carbons (~30 ppm) and aromatic carbons bearing chlorine (~125–140 ppm).

- FT-IR: Detects C–Br stretches (~550–650 cm⁻¹) and C–Cl stretches (~700–800 cm⁻¹).

- XRD: Resolves molecular packing and confirms regiochemistry .

Q. How can computational modeling aid in designing derivatives of this compound?

Molecular dynamics (MD) simulations predict conformational flexibility, while density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, modeling the electrostatic potential of this compound reveals nucleophilic attack sites at bromomethyl groups, guiding ligand design for coordination chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.